molecular formula C19H19F6IO3 B13480830 Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13480830
M. Wt: 536.2 g/mol
InChI Key: NIEVRUZXKYVXFH-UHFFFAOYSA-N
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Description

Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound with the molecular formula C19H19F6IO3 and a molecular weight of 536.2 g/mol. This compound is characterized by the presence of trifluoromethyl groups, an iodomethyl group, and an oxabicyclo structure, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the oxabicyclo structure: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the iodomethyl group: This step involves the iodination of a methyl group using reagents such as iodine and a suitable oxidizing agent.

    Attachment of the trifluoromethyl groups: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the iodination step, as well as the use of more efficient trifluoromethylation reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the iodomethyl group to a methyl group can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products with new functional groups replacing the iodomethyl group.

    Oxidation Reactions: Products with additional oxygen-containing functional groups.

    Reduction Reactions: Products with the iodomethyl group reduced to a methyl group.

Scientific Research Applications

Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are important in medicinal chemistry.

    Biology: Potential use as a probe for studying biological systems due to its unique structure and reactivity.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and selectivity, while the iodomethyl group can participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can be compared with other compounds containing similar functional groups or structural motifs:

    Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate: Lacks the iodomethyl group, which may result in different reactivity and applications.

    3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds also contain trifluoromethyl groups and have been studied for their antimicrobial properties.

    Iodomethyl-substituted bicyclic compounds: These compounds share the iodomethyl group and may have similar reactivity in substitution reactions.

The unique combination of trifluoromethyl and iodomethyl groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H19F6IO3

Molecular Weight

536.2 g/mol

IUPAC Name

ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C19H19F6IO3/c1-2-28-15(27)17-5-3-16(10-26,4-6-17)29-14(17)11-7-12(18(20,21)22)9-13(8-11)19(23,24)25/h7-9,14H,2-6,10H2,1H3

InChI Key

NIEVRUZXKYVXFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CI

Origin of Product

United States

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